molecular formula C15H18N2O4 B5479622 (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5479622
M. Wt: 290.31 g/mol
InChI Key: PTSMTPGJTINRMS-VOTSOKGWSA-N
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Description

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the condensation of 2,6-dimethylmorpholine with 3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a different position of the nitro group.

    (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-9-16(10-12(2)21-11)15(18)7-6-13-4-3-5-14(8-13)17(19)20/h3-8,11-12H,9-10H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSMTPGJTINRMS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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